Diethyl-d6-amine

概要

説明

Synthesis Analysis

Diethyl-d6-amine can be synthesized by reacting diethylamine with deuterium oxide and a deuterated catalyst. The reaction undergoes a process known as isotopic exchange, where hydrogen atoms in the diethylamine molecules are replaced with deuterium atoms.

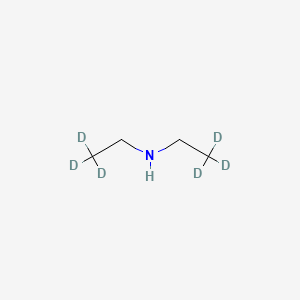

Molecular Structure Analysis

The molecular formula of Diethyl-d6-amine is C4D10N. It has a linear formula of (CD3)2NH · HCl . The deuterium atoms in diethyl-d6-amine do not significantly impact its fundamental chemical characteristics .

Chemical Reactions Analysis

Amines, including Diethyl-d6-amine, can undergo a variety of chemical reactions . These include reactions with acids to form amine salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides .

Physical And Chemical Properties Analysis

Diethyl-d6-amine is a stable, colorless, and flammable liquid . Its boiling point is 56°C, and its melting point is -80°C . Its specific gravity is 0.714 .

科学的研究の応用

Organic Synthesis

Amines are valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Medicinal Chemistry

Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Therapeutic Uses

Amino acids, which are the building blocks of peptides and proteins, are indispensable chemicals needed by the body for optimal metabolism and proper body functioning . They play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules .

Dendrimer-based Macromolecules

Dendrimers are highly branched, star-shaped macromolecules with very specific and uniform structures . They can be functionalized with amines, and have potential applications in various fields, including biological, biomedical, detection therapeutic, diagnostic, and detection for cancer treatment, pharmaceutical, nanocarriers, drug delivery, tissue engineering, brain delivery and cancer therapy, sensing, and catalysis .

Gas Treatment

Amines are widely used for removing carbon dioxide and hydrogen sulfide from natural gas, and for removing CO2 from combustion gases and flue gases . They also contribute to the decrease of greenhouse gases . The relevant processes are called sweetening .

Chemical Industry

Amino compounds, as well as other derived compounds, are widely applied in the chemical industry . In coordination chemistry, amines function as ideal ligands . In fibers and thermoplastics, amides are commonly employed . Most azo compounds are used as dyes and pigments in the textile industry, while some are as indicators .

Pharmaceutical Research

A wide range of drugs contain amines and amine derivatives, including antiviral drugs and antibacterial drugs .

Surfactants

Surfactants, with both hydrophilic and hydrophobic properties, are substances that tend to reduce the surface tension of a liquid in which they are dissolved . They are one of the most important cosmetic ingredients, widely applied in the cosmetic industry to achieve special effects—antimicrobial, foaming, emulsifying, thickening, etc .

Agricultural Applications

Agricultural surfactants can be dispersed in water, providing rapid wetting, penetration and spreading for agricultural chemicals .

Carbon Capture and Utilisation

The application of amine-based materials for carbon capture and utilisation is an emerging field . These materials can capture carbon dioxide from the atmosphere and convert it into useful products, contributing to the mitigation of climate change .

Safety And Hazards

特性

IUPAC Name |

2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CNCC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-d6-amine | |

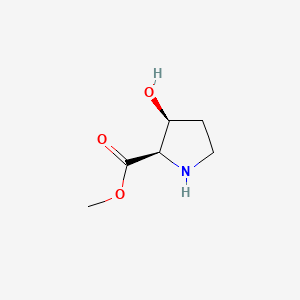

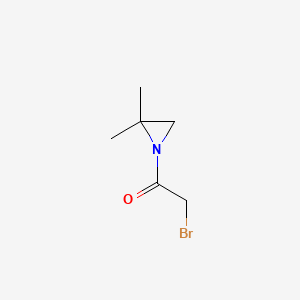

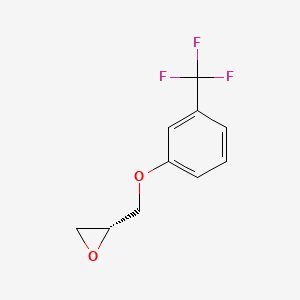

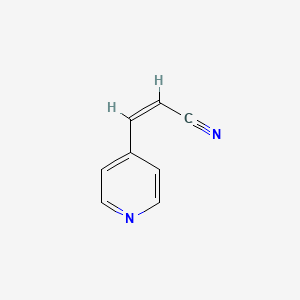

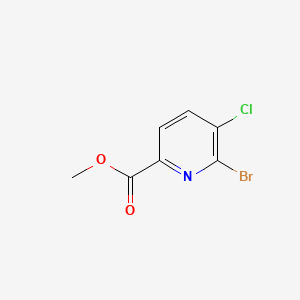

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)

![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)

![4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide](/img/no-structure.png)